4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine
Description
Chemical Structure and Properties 4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₈H₇ClN₂S and a molecular weight of 198.67 g/mol . Its structure features a thieno[2,3-d]pyrimidine core substituted with chlorine at position 4, methyl groups at positions 5 and 6, and a bulky neopentyl (2,2-dimethylpropyl) group at position 2. The compound exhibits moderate lipophilicity (XLogP3 = 3.3) and serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials .
Synthetic Utility
The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where the 4-chloro group acts as a reactive site for further functionalization. For example, in CNS drug development, it undergoes substitution with piperidine to yield analogs with high blood-brain barrier penetration . However, its 5,6-dimethyl groups are prone to metabolic oxidation, necessitating structural optimization to improve stability .
Properties
Molecular Formula |
C13H17ClN2S |
|---|---|
Molecular Weight |
268.81 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H17ClN2S/c1-7-8(2)17-12-10(7)11(14)15-9(16-12)6-13(3,4)5/h6H2,1-5H3 |
InChI Key |
PEKIHSKAPJMGIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC(C)(C)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thieno[2,3-d]pyrimidine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride. Subsequent alkylation with neopentyl halides under basic conditions can introduce the neopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thienopyrimidine derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-neopentylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine
- Molecular Formula : C₁₁H₁₃ClN₂S
- Molecular Weight : 240.75 g/mol
- However, its smaller size may reduce metabolic resistance, as observed in analogs where alkyl substituents undergo rapid hepatic clearance .
4-Chloro-5,6-dimethyl-2-thien-2-ylthieno[2,3-d]pyrimidine
- Molecular Formula : C₁₂H₉ClN₂S₂
- Molecular Weight : 280.79 g/mol
- Key Features : Substitution with a thiophene ring increases aromaticity, enabling π-π interactions in receptor binding. This modification is advantageous in antimicrobial agents, where aromatic stacking enhances target affinity .
Target Compound: Neopentyl Substituent
- Advantages : The bulky neopentyl group provides steric shielding, reducing metabolic oxidation of the 5,6-dimethyl groups. This is critical in CNS-targeted drugs to prolong half-life .
- Disadvantages : Increased molecular weight (compared to smaller substituents) may hinder solubility, requiring formulation adjustments.
Core Modifications: Saturation and Fusion
4-Chloro-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine
- Molecular Formula : C₈H₇ClN₂S
- Molecular Weight : 192.65 g/mol
- Such modifications are explored in kinase inhibitors, where altered electronic properties improve selectivity .
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Metabolic and Pharmacokinetic Profiles
Key Findings :
- The target compound’s 5,6-dimethyl groups are primary metabolic hotspots, leading to high clearance rates. Neopentyl substitution mitigates this only partially .
- Saturation (e.g., tetrahydrobenzothieno) reduces oxidative metabolism, improving stability but compromising CNS access due to increased polarity .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine intermediates?
The compound is typically synthesized via cyclization of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones using formic acid under reflux. For example, heating 2-amino-4,5-disubstituted-thiophene-3-carbonitriles in formic acid yields 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones, which are then chlorinated to produce 4-chloro derivatives. Purification involves recrystallization from acetonitrile or ethanol, achieving yields up to 96% .
Q. How is the purity of synthesized 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine verified?
Analytical techniques include:
- Thin-layer chromatography (TLC) for reaction progress monitoring.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.
- High-performance liquid chromatography (HPLC) to assess purity (>95% typical).
Melting point analysis (e.g., 117°C for 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine) is also used for validation .
Q. What are the primary applications of this compound in early-stage drug discovery?
It serves as a key intermediate for synthesizing thieno[2,3-d]pyrimidine derivatives with antimicrobial, antifungal, and phosphodiesterase inhibitory activities. The 4-chloro group enables nucleophilic substitution reactions for further functionalization .
Advanced Research Questions
Q. How can microwave irradiation optimize the Niementowski reaction for synthesizing fused thieno[2,3-d]pyrimidines?
Microwave-assisted Niementowski reactions (140 W, acetic acid solvent) significantly reduce reaction times and improve yields compared to conventional heating. For example, condensation of 4-chloro-5,6-disubstituted-thieno[2,3-d]pyrimidines with anthranilic acids under microwave conditions achieves cyclization in minutes rather than hours, minimizing side reactions and enhancing regioselectivity .
Q. What strategies address metabolic instability in 5,6-dimethylthieno[2,3-d]pyrimidine cores during CNS drug development?
Metabolite identification (MetID) studies reveal species-dependent degradation:
- Rat hepatic microsomes : Hydroxylation of 5,6-dimethyl groups.
- Human hepatic microsomes : Oxidation at the thiophene sulfur.
Strategies include: - Ring constraint : Incorporating 5,6-dimethyl groups into unsaturated 5- or 6-membered rings.
- Linker replacement : Substituting amide linkers with ethers (e.g., Mitsunobu reaction with piperidine) to improve metabolic stability while maintaining CNS penetration (Kp > 1) .
Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The 4-chloro group’s electrophilicity is modulated by adjacent substituents:
- Electron-withdrawing groups (e.g., methyl at C5/C6) enhance SNAr reactivity by stabilizing the transition state.
- Steric hindrance from neopentyl groups at C2 may reduce reaction rates, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures.
For example, SNAr with piperidine proceeds at 70–95°C in DMF, achieving 70–95% yields .
Q. What contradictions exist in species-dependent metabolic pathways, and how are they resolved?
Discrepancies between rat (hydroxylation) and human (sulfur oxidation) metabolism complicate preclinical-to-clinical translation. Solutions include:
Q. How is regioselectivity controlled during the synthesis of polysubstituted thieno[2,3-d]pyrimidines?
Regioselectivity is governed by:
- Reagent choice : Lawsesson’s reagent favors thioether formation at C2 over competing sites.
- pH control : Adjusting to ~7.0 during sodium hydrosulfide reactions minimizes hydrolysis.
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) directs substitution to sterically accessible positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
